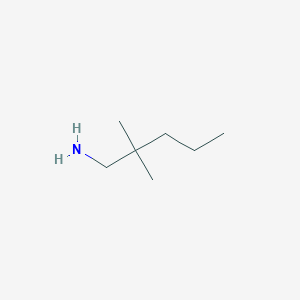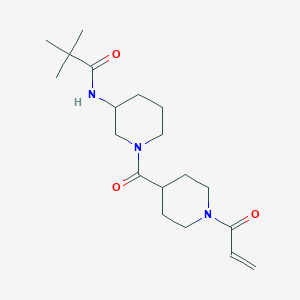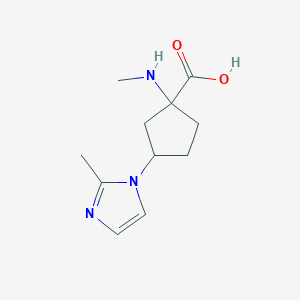
3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with an imidazole group and a methylamino group. Compounds with imidazole rings are often of interest due to their biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.
Substitution on the Cyclopentane Ring: The cyclopentane ring can be functionalized through various substitution reactions, introducing the methylamino group and carboxylic acid group.
Coupling Reactions: The imidazole ring can be coupled to the cyclopentane ring using reagents like coupling agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly those with biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes or receptors, given the presence of the imidazole ring.
Medicine
Potential therapeutic applications could include the development of drugs targeting specific pathways or receptors, leveraging the unique structure of the compound.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action for compounds like 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic ring with nitrogen atoms.
Cyclopentane Carboxylic Acid Derivatives: Compounds with similar cyclopentane structures.
Uniqueness
The uniqueness of 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid lies in its specific substitution pattern, combining the properties of the imidazole ring with the cyclopentane structure, potentially leading to unique biological activities and applications.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(methylamino)-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(7-9,12-2)10(15)16/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |
InChI 键 |
CNFNKMAONFAPTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2CCC(C2)(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
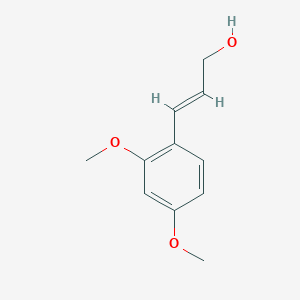
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
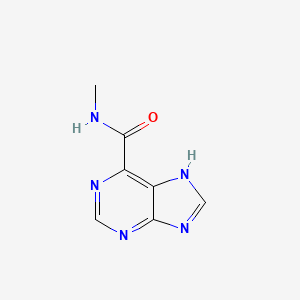
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
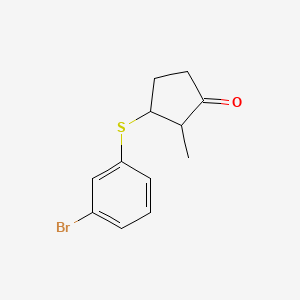
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

